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Compound of Interest

Compound Name: 7-Bromoquinolin-8-ol

Cat. No.: B152725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-

IR) and Mass Spectrometry (MS) analysis of 7-Bromoquinolin-8-ol, a key intermediate in the

synthesis of various pharmaceutical compounds. This document outlines detailed experimental

protocols, presents available quantitative data, and offers insights into the structural elucidation

of this compound.

Introduction
7-Bromoquinolin-8-ol (C₉H₆BrNO) is a substituted quinoline derivative with significant interest

in medicinal chemistry due to the versatile biological activities of the 8-hydroxyquinoline

scaffold. Accurate spectroscopic characterization is fundamental for verifying the identity, purity,

and structure of synthesized 7-Bromoquinolin-8-ol, ensuring the reliability of subsequent

research and development. This guide focuses on two primary analytical techniques: FT-IR

spectroscopy for the identification of functional groups and mass spectrometry for the

determination of molecular weight and fragmentation patterns.

Experimental Protocols
Detailed methodologies for the FT-IR and mass spectrometry analysis of 7-Bromoquinolin-8-
ol are provided below. These protocols are based on general procedures for the analysis of

quinoline derivatives and can be adapted based on the specific instrumentation available.
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FT-IR Spectroscopy
Objective: To identify the characteristic functional groups present in 7-Bromoquinolin-8-ol.

Methodology:

Sample Preparation: For solid 7-Bromoquinolin-8-ol, the potassium bromide (KBr) pellet

method is commonly employed.

Thoroughly grind a small amount of the sample (approximately 1-2 mg) with about 200 mg

of dry KBr powder in an agate mortar.

Transfer the resulting fine powder to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-

transparent pellet.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

small amount of the solid sample directly onto the ATR crystal.[1]

Instrumentation:

An FT-IR spectrometer is used for analysis.

The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

Data Acquisition:

Record a background spectrum of the KBr pellet or the empty ATR crystal.

Place the sample pellet in the sample holder or the sample on the ATR crystal and record

the sample spectrum.

The final spectrum is obtained by rationing the sample spectrum against the background

spectrum.

Mass Spectrometry
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Objective: To determine the molecular weight and elucidate the fragmentation pattern of 7-
Bromoquinolin-8-ol.

Methodology:

Sample Preparation:

Prepare a dilute solution of 7-Bromoquinolin-8-ol in a suitable solvent such as methanol

or acetonitrile.

Instrumentation:

A mass spectrometer equipped with an appropriate ionization source, such as Electron

Ionization (EI) or Electrospray Ionization (ESI), is used.

Data Acquisition:

The sample solution is introduced into the ion source.

For EI, the sample is vaporized and bombarded with a high-energy electron beam.

For ESI, the solution is sprayed through a charged capillary to form ionized droplets.

The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight)

based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Presentation and Interpretation
FT-IR Spectral Data
While a specific experimental FT-IR spectrum for 7-Bromoquinolin-8-ol is not readily available

in the searched literature, the expected characteristic absorption peaks can be predicted based

on its functional groups. These predictions are derived from established infrared spectroscopy

correlation tables.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description

O-H (hydroxyl) 3200 - 3600 (broad)
Stretching vibration of the

hydroxyl group.

C-H (aromatic) 3000 - 3100
Stretching vibrations of C-H

bonds in the quinoline ring.

C=C (aromatic) 1450 - 1600
Stretching vibrations within the

aromatic quinoline ring.

C-O (hydroxyl) 1260 - 1380
Stretching vibration of the C-O

bond.

C-N (aromatic) 1250 - 1350
Stretching vibration of the C-N

bond within the quinoline ring.

C-Br 500 - 600
Stretching vibration of the

carbon-bromine bond.

Mass Spectrometry Data
The molecular weight of 7-Bromoquinolin-8-ol is 224.05 g/mol .[1] Electron Ionization Mass

Spectrometry (EI-MS) data has been reported with the following major peaks:[1]

m/z Proposed Fragment Relative Intensity (%)

224 [M+H]⁺ 100

145 [M+H - Br]⁺ or other fragment 32

Interpretation:

The peak at m/z 224 corresponds to the protonated molecular ion ([M+H]⁺), confirming the

molecular weight of the compound.[1] It is worth noting that the source mentions EI-MS,

where a molecular ion (M⁺) is more common; the [M+H]⁺ designation might suggest a soft

ionization technique or a typo in the original source.
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The peak at m/z 145 likely represents a fragment ion. A plausible fragmentation pathway for

quinoline derivatives involves the loss of substituents.[1] The loss of a bromine atom (atomic

weight ~79-81) from the molecular ion would result in a fragment around m/z 143-145.

General fragmentation patterns of quinolones can also involve the loss of water (H₂O) or

carbon monoxide (CO).

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the FT-IR and mass spectrometry

analysis of 7-Bromoquinolin-8-ol.
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Caption: General workflow for FT-IR and Mass Spectrometry analysis.

Conclusion
The combined application of FT-IR and mass spectrometry provides a powerful approach for

the comprehensive characterization of 7-Bromoquinolin-8-ol. FT-IR spectroscopy allows for

the rapid identification of key functional groups, confirming the presence of the hydroxyl and

bromo-substituted quinoline core. Mass spectrometry definitively determines the molecular

weight and offers valuable structural information through the analysis of fragmentation patterns.

The experimental protocols and data interpretation guidelines presented in this technical guide

serve as a valuable resource for researchers and scientists engaged in the synthesis and

application of this important pharmaceutical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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